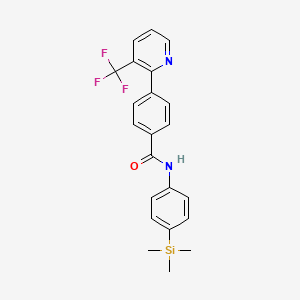
4-(3-(trifluoromethyl)pyridin-2-yl)-N-(4-(trimethylsilyl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID25666693-Compound-107 is a small molecular drug primarily indicated for cancer-related pain. It targets the transient receptor potential cation channel V1 (TRPV1), which is involved in the detection of noxious chemical and thermal stimuli .
Preparation Methods
The preparation of PMID25666693-Compound-107 involves several synthetic routes and reaction conditions. One method involves the crystallization technique to perform separation and purification, ensuring high purity and quality of the compound . Another method involves the preparation of pyridine derivative compounds, which are useful for resisting Mycobacterium tuberculosis .
Chemical Reactions Analysis
PMID25666693-Compound-107 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hypervalent iodine reagents, which are valuable due to their reactivity under mild conditions and their resemblance to transition metals . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
PMID25666693-Compound-107 has a wide range of scientific research applications. It is used in chemistry for its role as a synthetic intermediate and in biology for its involvement in detecting noxious stimuli. In medicine, it is used to manage cancer-related pain by targeting the TRPV1 channel . Additionally, it has industrial applications in the synthesis of various compounds and materials .
Mechanism of Action
The mechanism of action of PMID25666693-Compound-107 involves its interaction with the TRPV1 channel. This ligand-activated non-selective calcium permeant cation channel mediates proton influx and is involved in intracellular acidosis in nociceptive neurons. It plays a role in mediating inflammatory pain and hyperalgesia . The compound acts as an antagonist to the TRPV1 channel, thereby reducing pain sensation.
Comparison with Similar Compounds
PMID25666693-Compound-107 is unique in its specific targeting of the TRPV1 channel. Similar compounds include capsaicin, which also targets the TRPV1 channel but acts as an agonist rather than an antagonist . Other similar compounds include CNTX-4975 and DWP-05195, which are in clinical trials for pain management .
Properties
Molecular Formula |
C22H21F3N2OSi |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
4-[3-(trifluoromethyl)pyridin-2-yl]-N-(4-trimethylsilylphenyl)benzamide |
InChI |
InChI=1S/C22H21F3N2OSi/c1-29(2,3)18-12-10-17(11-13-18)27-21(28)16-8-6-15(7-9-16)20-19(22(23,24)25)5-4-14-26-20/h4-14H,1-3H3,(H,27,28) |
InChI Key |
ATDYJIBFGKJFQE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=C(C=CC=N3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-[(3,5-difluorophenyl)methyl]-2H-pyrazolo[3,4-b]pyridin-3-yl]-4-(4-methylpiperazin-1-yl)-2-(oxan-4-ylamino)benzamide](/img/structure/B10834183.png)
![1-(6-fluoro-3-methylisoquinolin-5-yl)-3-[(1R,3S)-3-phenylcyclopentyl]urea](/img/structure/B10834192.png)
![(2S)-4-[5-[(1S)-1,2-dihydroxyethyl]-3-fluoropyridin-2-yl]-N-(5-fluoro-1,3-benzothiazol-2-yl)-2-methylpiperazine-1-carboxamide](/img/structure/B10834195.png)
![N-(1,3-benzothiazol-2-yl)-4-[5-[(2S)-2,3-dihydroxypropyl]-3-fluoropyridin-2-yl]benzamide](/img/structure/B10834196.png)
![1-(4-(trifluoromethyl)-2-(pyrrolidin-1-yl)benzyl)-3-(2,3-dihydro-2-oxo-1H-benzo[d]imidazol-4-yl)urea](/img/structure/B10834207.png)
![1-(6-fluoro-3-methylisoquinolin-5-yl)-3-[(1R,3R)-3-(2-fluorophenyl)cyclopentyl]urea](/img/structure/B10834210.png)

![(2R)-4-[3-chloro-5-[(2R)-2,3-dihydroxypropyl]pyridin-2-yl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpiperazine-1-carboxamide](/img/structure/B10834226.png)
![1-[(3-fluorophenyl)methyl]-N-[6-(methylamino)pyridin-3-yl]-5-(trifluoromethyl)pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B10834236.png)
![4-[3-chloro-5-[(1S)-1,2-dihydroxyethyl]pyridin-2-yl]-N-[3-chloro-4-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B10834244.png)
![1-[(4-chloro-2-pyrrolidin-1-ylphenyl)methyl]-3-(3-oxo-4H-1,4-benzoxazin-8-yl)urea](/img/structure/B10834247.png)
![1-[[2-(Dimethylamino)-4-(trifluoromethyl)phenyl]methyl]-3-(2-oxo-1,3-dihydrobenzimidazol-4-yl)urea](/img/structure/B10834251.png)
![4-[3-chloro-5-[(1S)-1,2-dihydroxyethyl]pyridin-2-yl]-4-fluoro-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B10834257.png)
